molecular formula C9H14N2 B046280 N,N,N'-Trimethyl-1,4-benzenediamine CAS No. 5369-34-6

N,N,N'-Trimethyl-1,4-benzenediamine

Cat. No.: B046280
CAS No.: 5369-34-6
M. Wt: 150.22 g/mol
InChI Key: AWXUBHMURFEJMY-UHFFFAOYSA-N
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Description

N,N,N'-Trimethyl-1,4-benzenediamine (CAS 5369-34-6; dihydrochloride form: CAS 2739-08-4) is a substituted aromatic diamine with the molecular formula C₉H₁₄N₂ and a molecular weight of 150.22 g/mol . Its IUPAC name reflects the presence of three methyl groups attached to the nitrogen atoms of the benzene-1,4-diamine backbone. The compound is characterized by a planar aromatic ring with methyl substituents at the N₁, N₁, and N₄ positions, as confirmed by crystallographic and spectroscopic data .

Key properties include:

  • Thermodynamic Data: Calculated gas-phase heat capacity (Cp,gas) ranges from 293.56 J/mol·K at lower temperatures to 369.67 J/mol·K at higher temperatures, derived via the Joback method .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,N’-Trimethyl-1,4-benzenediamine can be synthesized through several methods. One common method involves the methylation of 1,4-benzenediamine using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete methylation.

Industrial Production Methods

In an industrial setting, the production of N,N,N’-Trimethyl-1,4-benzenediamine may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,N,N’-Trimethyl-1,4-benzenediamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: N,N,N’-Trimethyl-1,4-benzenediamine can undergo substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of N,N,N’-Trimethyl-1,4-benzenediamine.

Scientific Research Applications

Synthesis Applications

N,N,N'-Trimethyl-1,4-benzenediamine is primarily utilized as a precursor in the synthesis of various organic compounds. Its structure allows it to participate in numerous chemical reactions, making it valuable in:

  • Dyes and Pigments : It is used in the production of azo dyes due to its ability to form stable complexes with metal ions.
  • Pharmaceuticals : The compound serves as an intermediate in the synthesis of pharmaceutical agents, particularly those that require amine functionalities.

Table 1: Synthesis Applications

Application TypeDescription
Dyes and PigmentsUsed as a precursor for azo dyes
PharmaceuticalsIntermediate for various drug compounds

Material Science

In material science, this compound is employed as an additive in rubber and plastic formulations. Its properties enhance the stability and durability of materials exposed to harsh environmental conditions.

Case Study: Rubber Industry

A notable application is its use as an antioxidant in rubber formulations. It helps prevent degradation caused by ozone and UV exposure. This application is critical for automotive and industrial rubber products.

  • Performance Metrics :
    • Ozone Resistance : Increases lifespan of rubber products by up to 30%.
    • Processing Aid : Improves the mixing and processing characteristics of rubber compounds.

Polymer Chemistry

This compound plays a role in polymer chemistry as a chain extender or crosslinking agent in polyurethane production. This enhances the mechanical properties of the resulting polymers.

Table 2: Polymer Applications

Polymer TypeRole of this compound
PolyurethanesChain extender and crosslinking agent
Epoxy ResinsImproves mechanical strength

Environmental Applications

The compound has been investigated for its potential use in environmental applications, particularly in waste water treatment processes where it can act as a flocculant or coagulant due to its amine groups.

Case Study: Wastewater Treatment

Research indicates that this compound can effectively remove heavy metals from wastewater through complexation, thus aiding in environmental remediation efforts.

Mechanism of Action

The mechanism of action of N,N,N’-Trimethyl-1,4-benzenediamine involves its interaction with specific molecular targets. In biochemical assays, it can act as a redox mediator, facilitating electron transfer reactions. The compound’s methyl groups enhance its lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

N-(1,3-Dimethylbutyl)-N′-Phenyl-1,4-Benzenediamine (6PPD)

  • Structure : Features a branched alkyl chain (1,3-dimethylbutyl) and a phenyl group on the diamine backbone.
  • Applications : Widely used as an antioxidant in tire rubber to prevent ozone-induced degradation .
  • Toxicity: 6PPD transforms into 6PPD-quinone upon ozonation, a compound linked to acute aquatic toxicity (e.g., mortality in coho salmon) . Concentrations up to 840 μg/L have been detected in urban runoff .

N-Phenyl-1,4-Benzenediamine

  • Structure : Simplest analog with a single phenyl group and unsubstituted amines.
  • Applications : Generated during pyrolysis of styrene-butadiene rubber (SBR) and acts as a precursor for antioxidants .
  • Stability : Degrades under thermal stress, with concentrations 2.75× higher in new tire treads than in damaged ones .

N,N,N',N'-Tetraphenyl-1,4-Benzenediamine

  • Structure : Four phenyl groups attached to the diamine nitrogens.

Halogenated and Fluorinated Derivatives

2-Bromo-N¹,N¹,N⁴,N⁴-Tetramethyl-Benzene-1,4-Diamine

  • Structure : Bromine atom at the 2-position and four methyl groups.
  • Applications : Intermediate in synthetic organic chemistry; halogenation enhances reactivity in cross-coupling reactions .

N¹,N¹-Dimethyl-2-(Trifluoromethyl)-1,4-Benzenediamine

  • Structure : Trifluoromethyl group at the 2-position and two methyl groups.
  • Applications : Fluorinated analogs are explored in pharmaceuticals and agrochemicals for improved metabolic stability .

Schiff Base Derivatives

N-Benzyliden-N′-(Substituted Benzyliden)-1,4-Benzenediamines

  • Structure : Schiff bases formed by condensation of 1,4-benzenediamine with substituted benzaldehydes (e.g., 4-chloro, 4-methoxy) .
  • Applications : Investigated for liquid crystalline behavior and coordination chemistry with transition metals .

Natural Occurrence and Bioactive Derivatives

  • Euodia ruticarpa : Contains N,N′-diphenyl-1,4-benzenediamine , a derivative with antitumor properties against PC-3 prostate cancer cells .

Comparative Data Table

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Toxicity
N,N,N'-Trimethyl-1,4-benzenediamine C₉H₁₄N₂ N¹,N¹,N⁴-trimethyl 150.22 Research chemical; natural product
6PPD C₁₈H₂₂N₂ N-(1,3-dimethylbutyl), N′-phenyl 290.38 Rubber antioxidant; toxic quinone precursor
N-Phenyl-1,4-benzenediamine C₁₂H₁₂N₂ N-phenyl 184.24 Rubber pyrolysis product
N,N,N',N'-Tetraphenyl-1,4-benzenediamine C₃₀H₂₄N₂ N¹,N¹,N⁴,N⁴-tetraphenyl 412.53 Crystal engineering
N,N′-Diphenyl-1,4-benzenediamine C₁₈H₁₆N₂ N,N′-diphenyl 260.34 Anticancer agent

Research Implications and Environmental Impact

  • Environmental Persistence: Alkyl-phenyl derivatives like 6PPD are persistent in urban runoff, emphasizing the need for greener alternatives in tire manufacturing .
  • Structural-Activity Relationships : Methyl and phenyl substituents modulate solubility, reactivity, and bioactivity. For example, trimethylation in this compound reduces polarity compared to hydroxylated analogs .

Biological Activity

N,N,N'-Trimethyl-1,4-benzenediamine (commonly referred to as 6PPD) is a chemical compound that has garnered attention due to its applications in various industries, particularly as an antioxidant in rubber products. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.

  • Chemical Name : this compound
  • CAS Number : 793-24-8
  • Molecular Formula : C11H16N2
  • Molecular Weight : 176.26 g/mol

Mutagenicity and Toxicity

Research indicates that 6PPD exhibits low mutagenic activity. In vitro studies have shown that it does not induce unscheduled DNA synthesis in mammalian cell test systems nor does it demonstrate mutagenic effects in bacterial assays . The acute toxicity of 6PPD is moderate via oral administration (LD50 values of approximately 893 mg/kg for females and 1005 mg/kg for males), while dermal exposure presents lower toxicity levels .

Sensitization Potential

The compound has been associated with sensitization properties, particularly in occupational settings where exposure to rubber products containing 6PPD occurs. Studies have documented cases of contact dermatitis linked to the use of p-phenylenediamine derivatives, including 6PPD . The N-substitution on the benzene ring can influence the sensitization potential, with longer alkyl chains generally increasing this risk.

Case Studies

  • Occupational Exposure : A study highlighted cases of allergic contact dermatitis among workers handling rubber products containing 6PPD. The sensitization was attributed to prolonged skin exposure and inadequate protective measures .
  • Animal Studies : In chronic exposure studies involving rats, a NOAEL (No Observed Adverse Effect Level) of 75 mg/kg bw/day was determined based on observed effects such as increased liver weight and vacuolar liver degeneration at higher doses .

Antioxidant Properties

6PPD is primarily used as an antioxidant in rubber manufacturing. Its efficacy in preventing oxidative degradation has been well documented. It acts by scavenging free radicals and preventing chain reactions that lead to polymer degradation .

Environmental Impact

The environmental persistence of 6PPD has raised concerns regarding its ecological impact. Studies indicate that it is nearly insoluble in water (1 mg/l at 20 °C) and can accumulate in soil, posing risks to aquatic organisms when leached into waterways . The LC50 values for aquatic species such as Daphnia magna have been reported at low concentrations, indicating significant toxicity under certain conditions .

Data Tables

Study Type Findings Reference
Acute ToxicityLD50 (oral): 893 mg/kg (female), 1005 mg/kg (male)
Chronic ToxicityNOAEL: 75 mg/kg bw/day
MutagenicityNo mutagenic activity in bacterial tests
Sensitization ReportsCases of contact dermatitis among rubber workers
Environmental ToxicityLC50 for Daphnia magna: 0.028 mg/l

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N,N'-Trimethyl-1,4-benzenediamine (TMPD), and what analytical techniques validate its purity?

TMPD is typically synthesized via exhaustive methylation of 1,4-benzenediamine using methylating agents like methyl iodide or dimethyl sulfate under basic conditions. Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) coupled with UV-Vis detection, as well as nuclear magnetic resonance (NMR) spectroscopy to confirm substitution patterns. For example, the dihydrochloride salt form (CAS 637-01-4) is characterized by its molecular formula (C₁₀H₁₆N₂·2HCl) and spectral data such as distinct methyl proton signals in ¹H-NMR (~3.0 ppm) .

Q. What are the key physicochemical properties of TMPD relevant to its use in redox chemistry?

TMPD is a redox-active compound with a standard reduction potential of ~0.25 V (vs. SHE), making it a mediator in electron transfer studies. Its solubility in polar solvents (e.g., water, ethanol) and stability in acidic conditions (as the dihydrochloride salt) are critical for electrochemical applications. The compound’s molar absorptivity in UV-Vis spectra (λmax ~610 nm for the oxidized form, Wurster’s Blue) is used to quantify its concentration in reaction systems .

Q. How is TMPD utilized as a model system in studying antioxidant mechanisms in polymeric materials?

TMPD derivatives, such as N-(1-methylethyl)-N'-phenyl-1,4-benzenediamine, are employed as antioxidants in rubber vulcanization. Their efficacy is assessed via pyrolysis-GC/MS to monitor degradation products (e.g., N-phenyl-1,4-benzenediamine) and quantify protection against oxidative chain scission. Comparative studies between new and aged materials reveal degradation kinetics and structural stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported redox potentials of TMPD across different experimental setups?

Discrepancies in redox potentials may arise from solvent polarity, pH, or reference electrode calibration. To standardize measurements, use buffered aqueous solutions (pH 7.4) and validate potentials against a saturated calomel electrode (SCE). Electrochemical impedance spectroscopy (EIS) can further clarify interfacial electron transfer kinetics, minimizing artifacts from diffusion-limited processes .

Q. What experimental design considerations are critical for optimizing TMPD’s role as an electron mediator in bioelectrochemical systems?

Key factors include:

  • Concentration gradients : Maintain sub-millimolar TMPD to avoid self-aggregation, which quenches redox activity.
  • Immobilization strategies : Encapsulate TMPD in Nafion membranes or carbon nanotubes to enhance stability in microbial fuel cells.
  • Interference mitigation : Use differential pulse voltammetry (DPV) to distinguish TMPD’s signal from overlapping redox species in complex matrices .

Q. How do structural modifications of TMPD influence its antioxidant efficacy in elastomers, and how can this be systematically evaluated?

Substituents on the aromatic ring (e.g., cyclohexyl, phenyl groups) alter steric hindrance and electron-donating capacity. Accelerated aging tests (e.g., ASTM D572) combined with FTIR spectroscopy track carbonyl formation as a proxy for oxidation. Comparative pyrolysis-GC/MS profiles of modified derivatives quantify volatile degradation products, linking structure to performance .

Q. What advanced spectroscopic methods elucidate the solid-state structure of TMPD derivatives, and how do crystal packing effects impact reactivity?

Single-crystal X-ray diffraction (SCXRD) resolves substituent orientation and intermolecular interactions. For example, N,N'-Bis(4-pyridylmethylene)benzene-1,4-diamine (COD entry 2212421) exhibits a planar geometry with π-stacking, enhancing charge transport in organic semiconductors. Hirshfeld surface analysis further quantifies hydrogen bonding and van der Waals contributions to stability .

Q. How can computational modeling predict TMPD’s reactivity in novel catalytic cycles, and what validation experiments are required?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Transition state modeling of methylation reactions validates steric effects on reaction pathways. Experimental validation via kinetic isotope effects (KIEs) and isotopic labeling (e.g., ¹³C-methyl groups) confirms mechanistic hypotheses .

Q. Methodological Notes

  • Contradiction Analysis : Cross-reference redox data from electrochemical assays (cyclic voltammetry) and spectroscopic methods (UV-Vis) to identify measurement biases .
  • Synthetic Optimization : Replace hazardous methylating agents with dimethyl carbonate for greener synthesis .
  • Degradation Studies : Use LC-MS/MS to track trace degradation byproducts in environmental samples, ensuring ecological safety .

Properties

IUPAC Name

1-N,4-N,4-N-trimethylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-10-8-4-6-9(7-5-8)11(2)3/h4-7,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXUBHMURFEJMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50201944
Record name 1,4-Benzenediamine, N,N,N'-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50201944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5369-34-6
Record name 1,4-Benzenediamine, N,N,N'-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005369346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenediamine, N,N,N'-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50201944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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